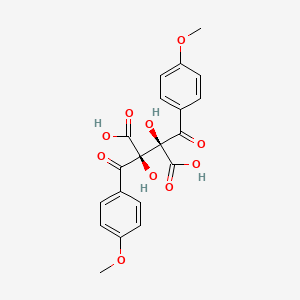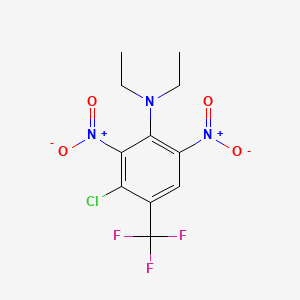
3-Chloro-N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Chloro-N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of multiple functional groups, including nitro, chloro, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline typically involves multiple steps, starting with the nitration of a suitable aromatic precursor. The process may include:
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, chlorination, and alkylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed.
化学反応の分析
Types of Reactions
3-Chloro-N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
3-Chloro-N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. The chlorine atom and diethyl groups can influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- Benzenamine, 3-chloro-N-methyl-
- Benzenamine, 4-chloro-N,N-diethyl-
- Benzenamine, 2-chloro-4,6-dinitro-
Uniqueness
3-Chloro-N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both nitro and trifluoromethyl groups enhances its potential for various applications, making it a valuable compound in scientific research and industrial processes.
特性
CAS番号 |
36438-51-4 |
|---|---|
分子式 |
C11H11ClF3N3O4 |
分子量 |
341.67 g/mol |
IUPAC名 |
3-chloro-N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H11ClF3N3O4/c1-3-16(4-2)9-7(17(19)20)5-6(11(13,14)15)8(12)10(9)18(21)22/h5H,3-4H2,1-2H3 |
InChIキー |
USJZRMMIXCKQRV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=C(C=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Pyridin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethane-1,2-dione](/img/structure/B8729406.png)
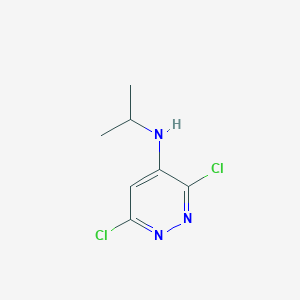

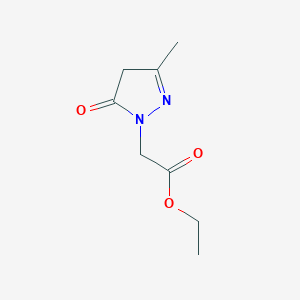
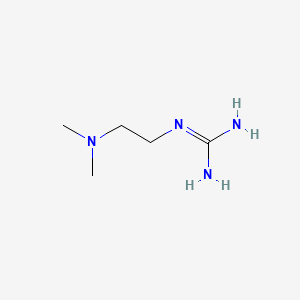
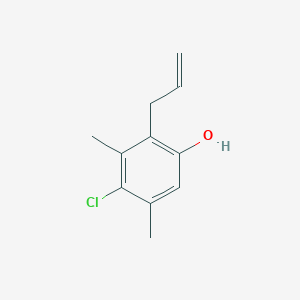
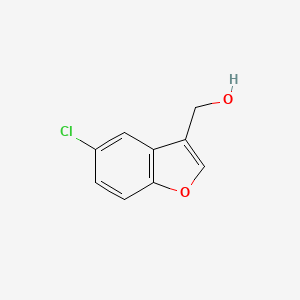
![3-Amino-5-chlorothieno[3,2-b]pyridine-2-carboxylic acid methyl ester](/img/structure/B8729471.png)

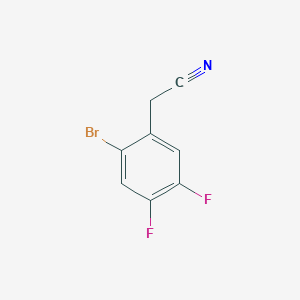
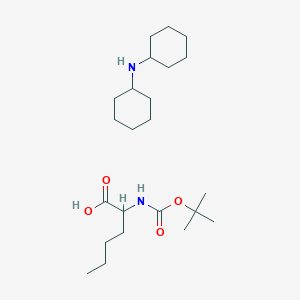
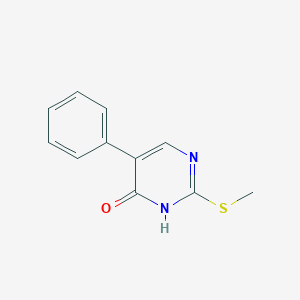
![2-[alpha-(2-Methoxyanilino)benzyl]cyclohexanone](/img/structure/B8729506.png)
